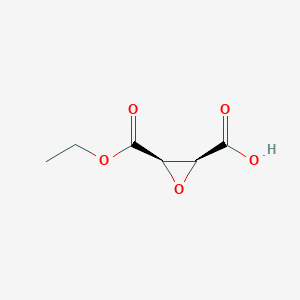
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound with a unique structure that includes an epoxy group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor, such as a butanedioic acid derivative. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its epoxy group is reactive and can be modified to introduce different functional groups, which can be used to study enzyme mechanisms or develop new drugs.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, its derivatives could be explored for their anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its ability to undergo various chemical reactions due to the presence of the epoxy and ester functional groups. The epoxy group can react with nucleophiles, leading to ring-opening reactions that introduce new functional groups. The ester group can be hydrolyzed or reduced, leading to the formation of carboxylic acids or alcohols. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2,3-Dihydroxybutanedioic acid: This compound is similar in structure but lacks the epoxy group
(2S,3R)-2,3-Epoxybutanedioic acid 1-ethyl ester: This is the enantiomer of the compound and has similar chemical properties but different stereochemistry.
(2R,3S)-2,3-Epoxybutanedioic acid 1-methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an epoxy and an ester functional group. This combination of features allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZDXCRDIBPCO-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)




![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)



